molecular formula C8H16N2O2 B1420052 N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine CAS No. 1211463-67-0

N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B1420052
CAS No.: 1211463-67-0
M. Wt: 172.22 g/mol
InChI Key: ZCLHUMHWSLEDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine: is an organic compound that features a pyrrolidine ring substituted with a dimethoxyethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine typically begins with commercially available starting materials such as 2,2-dimethoxyethanol and pyrrolidine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: It can participate in substitution reactions where the dimethoxyethyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxo derivatives of the pyrrolidine ring.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine is used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industry:

    Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.

    Agrochemicals: It is explored for its potential use in the synthesis of agrochemical products.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethoxyethyl group and the amine group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

  • N-(2,2-dimethoxyethyl)-1,2,3,4-tetrahydroisoquinoline
  • N-(2,2-dimethoxyethyl)-2,3-dihydro-1H-pyrrol-5-amine
  • N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-4-amine

Comparison:

  • Structural Differences: The position of the dimethoxyethyl group and the amine group varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Unique Properties: N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-11-8(12-2)6-10-7-4-3-5-9-7/h8H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLHUMHWSLEDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine
Reactant of Route 2
Reactant of Route 2
N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine
Reactant of Route 3
Reactant of Route 3
N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine
Reactant of Route 4
Reactant of Route 4
N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine
Reactant of Route 5
Reactant of Route 5
N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine
Reactant of Route 6
Reactant of Route 6
N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.